1-Chloro-4-fluorobenzene CAS number and properties
1-Chloro-4-fluorobenzene CAS number and properties
An In-depth Technical Guide to 1-Chloro-4-fluorobenzene: Properties, Synthesis, and Applications for Chemical Researchers
Introduction
1-Chloro-4-fluorobenzene is a halogenated aromatic compound that serves as a pivotal building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of two different halogen substituents on the benzene ring, make it a versatile intermediate in the production of a wide array of fine chemicals. For researchers and professionals in drug development, agrochemicals, and material science, a thorough understanding of this compound's characteristics is essential. The strategic placement of chlorine and fluorine atoms enhances its reactivity and selectivity in various chemical transformations.[1][2] This guide provides a comprehensive overview of 1-chloro-4-fluorobenzene, covering its physicochemical properties, safety protocols, synthetic pathways, and key applications, with a focus on its role in the creation of active pharmaceutical ingredients (APIs).[2]
Part 1: Core Chemical and Physical Properties
The identity and fundamental properties of a chemical are the foundation for its application in research and manufacturing. 1-Chloro-4-fluorobenzene is a colorless to light yellow liquid under standard conditions.[1][2][3]
Chemical Identifiers
A consistent and accurate identification of a chemical substance is crucial for regulatory compliance, safety, and scientific communication. The primary identifier for 1-chloro-4-fluorobenzene is its CAS (Chemical Abstracts Service) Registry Number: 352-33-0 .[1][2][3][4][5]
| Identifier | Value |
| CAS Number | 352-33-0[4][5] |
| IUPAC Name | 1-chloro-4-fluorobenzene[5][6] |
| Synonyms | 4-Chlorofluorobenzene, p-Chlorofluorobenzene[1][3][5][6] |
| Molecular Formula | C₆H₄ClF[1][2][5] |
| Molecular Weight | 130.55 g/mol [1][5][6] |
| InChI Key | RJCGZNCCVKIBHO-UHFFFAOYSA-N[5] |
| SMILES | Fc1ccc(Cl)cc1[5] |
| EC Number | 206-521-1[7] |
| PubChem CID | 9604[1][5][6] |
Physicochemical Properties
The physical properties of 1-chloro-4-fluorobenzene dictate its handling, storage, and reaction conditions. Its liquid state at room temperature and relatively high boiling point are characteristic of substituted benzenes of similar molecular weight.
| Property | Value |
| Appearance | Colorless to light yellow clear liquid[1][2][6] |
| Melting Point | -26 to -27 °C[1] |
| Boiling Point | 129 to 130 °C[1][8] |
| Density | 1.226 - 1.23 g/mL at 25 °C[1][8] |
| Refractive Index (n20/D) | 1.495 - 1.5[1][8] |
| Flash Point | 29 °C (84.2 °F) - closed cup[9] |
| Vapor Pressure | 8.19 mmHg[6] |
Part 2: Safety, Handling, and Regulatory Information
As a flammable and hazardous chemical, strict adherence to safety protocols is mandatory when handling 1-chloro-4-fluorobenzene.
GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with several hazards.[6]
-
Flammable Liquids: Category 3[7]
-
Skin Corrosion/Irritation: Category 2[7]
-
Serious Eye Damage/Eye Irritation: Category 2[7]
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[3][7][10]
-
Acute Toxicity (Inhalation): Category 4 (Harmful if inhaled)[4][7]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[11]
| Pictogram(s) | Signal Word |
| GHS02 (Flame), GHS07 (Exclamation Mark) | Warning or Danger [4][7] |
Safe Handling and Storage
Handling:
-
Keep away from heat, sparks, open flames, and other ignition sources.[11]
-
Use in a well-ventilated area or outdoors.[11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a respirator if ventilation is inadequate.[11]
-
Avoid contact with skin and eyes.[11]
-
Use non-sparking tools and take precautionary measures against static discharge.[11]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][11]
-
Recommended storage temperature is often between 2 and 8 °C.[1][2]
-
Store away from incompatible materials.
First-Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4][11]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[11]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3][4]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]
Part 3: Synthesis and Mechanistic Insights
While multiple synthetic routes exist, a common and illustrative method for the preparation of 1-chloro-4-fluorobenzene involves the Balz-Schiemann reaction . This pathway is favored for its reliability in introducing a fluorine atom onto an aromatic ring.
Protocol: Synthesis via Diazotization-Fluorination (Balz-Schiemann Reaction)
This process begins with the diazotization of 4-chloroaniline, followed by the thermal decomposition of the resulting diazonium salt.
Step 1: Diazotization of 4-Chloroaniline
-
4-Chloroaniline is dissolved in a cold aqueous solution of a strong acid, typically tetrafluoroboric acid (HBF₄) or hydrochloric acid (HCl).
-
The solution is cooled to 0-5 °C in an ice bath. This low temperature is critical to prevent the premature decomposition of the unstable diazonium salt that will be formed.
-
A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise. The slow addition and controlled temperature prevent a runaway exothermic reaction and the formation of unwanted byproducts. The nitrite reacts with the acid to form nitrous acid (HNO₂) in situ, which then reacts with the primary amine to form the 4-chlorobenzenediazonium salt.
Step 2: Formation and Isolation of the Diazonium Salt
-
If using HCl, a fluorinating agent like fluoroboric acid is added to precipitate the 4-chlorobenzenediazonium tetrafluoroborate salt. This salt is generally more stable than the corresponding chloride salt.
-
The precipitated salt is filtered and washed with cold water, followed by a cold organic solvent like ethanol or diethyl ether to remove residual acid and water.
Step 3: Thermal Decomposition (Fluorination)
-
The dried diazonium salt is gently heated. The thermal decomposition releases nitrogen gas (N₂) and a boron trifluoride (BF₃) molecule, leaving behind the desired 1-chloro-4-fluorobenzene.
-
The crude product is then purified, typically by steam distillation followed by fractional distillation, to yield the final high-purity product.
Caption: Synthetic workflow for 1-chloro-4-fluorobenzene via Balz-Schiemann reaction.
Part 4: Key Reactions and Applications in Drug Discovery
1-Chloro-4-fluorobenzene is a valuable precursor due to the differential reactivity of its halogen substituents. The C-Cl bond is generally more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions than the highly stable C-F bond. This allows for selective functionalization at the chlorine position while retaining the fluorine atom, which is often desired in final drug molecules for its ability to modulate metabolic stability and binding affinity.
The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer drugs, as well as agrochemicals like herbicides and pesticides.[1][2][12] It is also used in material science for creating specialty polymers and liquid crystals.[2]
Example Application: Grignard Reagent Formation for Catalyst Synthesis
A key reaction demonstrating its utility is the formation of a Grignard reagent, which can then be used in subsequent synthetic steps.
Protocol: Synthesis of (4-Fluorophenyl)magnesium Chloride
-
Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous tetrahydrofuran (THF) is added as the solvent.
-
A small crystal of iodine is often added as an initiator.
-
A solution of 1-chloro-4-fluorobenzene in anhydrous THF is added dropwise to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
The reaction mixture is stirred until the magnesium is consumed, resulting in a solution of (4-fluorophenyl)magnesium chloride.
This Grignard reagent is a potent nucleophile and can be used in a variety of subsequent reactions, such as the synthesis of boronic acids which are precursors for Suzuki couplings, a cornerstone of modern pharmaceutical synthesis.[13]
Caption: Reaction pathway from 1-chloro-4-fluorobenzene to a complex API intermediate.
Part 5: Spectroscopic and Analytical Data
Confirmation of the structure and purity of 1-chloro-4-fluorobenzene is performed using standard analytical techniques. Spectroscopic databases provide reference spectra for verification.
-
¹H NMR: The proton NMR spectrum is characteristic of a 1,4-disubstituted benzene ring, showing two distinct multiplets in the aromatic region.[14]
-
¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four unique carbon environments in the molecule.
-
Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M+) and a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).[15]
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic C-H, C=C aromatic, C-F, and C-Cl stretching and bending vibrations.[15]
Authoritative spectral data can be found in databases such as the NIST WebBook and the Spectral Database for Organic Compounds (SDBS).[3][15]
Conclusion
1-Chloro-4-fluorobenzene (CAS No. 352-33-0) is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry and material science. Its well-defined properties, predictable reactivity, and established synthetic routes make it a reliable and versatile building block. By leveraging the differential reactivity of its halogen substituents, researchers can perform selective chemical modifications, paving the way for the efficient synthesis of complex target molecules. A comprehensive understanding of its handling, safety, and chemical behavior is paramount for any scientist aiming to utilize this compound to its full potential in the laboratory and beyond.
References
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